molecular formula C16H16ClN3O B2646133 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine CAS No. 1041528-90-8

1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine

Cat. No. B2646133
CAS RN: 1041528-90-8
M. Wt: 301.77
InChI Key: MMRZRMNPKDJERG-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine involves its binding to the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This inhibition can lead to a variety of effects, including analgesia, sedation, and memory impairment.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the regulation of synaptic plasticity. These effects make 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine a valuable tool for studying the mechanisms of learning, memory, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine in lab experiments is its selectivity for the NMDA receptor, which allows for the specific modulation of glutamate-mediated neurotransmission. However, one limitation of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research involving 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine, including the development of more selective NMDA receptor antagonists, the investigation of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine's effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in conditions such as chronic pain and addiction.
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine is a valuable tool for scientific research, with a variety of potential applications in the study of neurotransmitter systems, drug addiction, and pain management. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a promising area for future research.

Synthesis Methods

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine typically involves the reaction of 2-chloropyridine-4-carboxylic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine as a white crystalline solid, which can be purified through recrystallization or chromatography.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine has been used in a variety of scientific research applications, including studies of neurotransmitter systems, drug addiction, and pain management. In particular, 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in learning and memory.

properties

IUPAC Name

(2-chloropyridin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-15-12-13(6-7-18-15)16(21)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRZRMNPKDJERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine

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